molecular formula C22H21BrN2O4S B3465995 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide

Cat. No. B3465995
M. Wt: 489.4 g/mol
InChI Key: DOSNRXWWCWDIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide, commonly known as BMS-986163, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes, which plays a crucial role in the immune system.

Mechanism of Action

BMS-986163 selectively binds to the ATP-binding site of TYK2, which prevents its activation and subsequent phosphorylation of downstream signaling molecules. This results in the inhibition of cytokine signaling, which in turn modulates the immune response and reduces inflammation.
Biochemical and physiological effects:
BMS-986163 has been shown to have potent and selective inhibitory activity against TYK2, with an IC50 value of 1.0 nM. In preclinical studies, BMS-986163 has demonstrated significant efficacy in various animal models of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In addition, BMS-986163 has shown good pharmacokinetic properties, with high oral bioavailability and a long half-life, making it an attractive candidate for further development.

Advantages and Limitations for Lab Experiments

One of the major advantages of BMS-986163 is its selectivity for TYK2, which reduces the risk of off-target effects. In addition, BMS-986163 has shown good pharmacokinetic properties, which makes it suitable for oral administration. However, one of the limitations of BMS-986163 is its relatively low solubility in aqueous solutions, which may pose challenges in formulation and delivery.

Future Directions

There are several potential future directions for the development of BMS-986163. One area of interest is the exploration of its therapeutic potential in other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another direction is the investigation of its combination therapy with other drugs, such as N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide inhibitors or biologics, to enhance its efficacy. Moreover, further studies are needed to elucidate the long-term safety and tolerability of BMS-986163 in humans.

Scientific Research Applications

BMS-986163 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. TYK2 is a key enzyme involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons, which are known to play a crucial role in the pathogenesis of these diseases. By selectively inhibiting TYK2, BMS-986163 has the potential to modulate the immune response and reduce inflammation, leading to improved clinical outcomes.

properties

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-29-21-10-6-5-9-20(21)24-22(26)16-25(15-17-7-3-2-4-8-17)30(27,28)19-13-11-18(23)12-14-19/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSNRXWWCWDIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.